molecular formula C36H42BrO2P B104347 Visomitin CAS No. 934826-68-3

Visomitin

Cat. No. B104347
M. Wt: 617.6 g/mol
InChI Key: WYHFWTRUGAFNKW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Visomitin is a novel ophthalmic solution that has garnered attention in the field of eye care, particularly for its role in treating dry eye syndrome (DES). It is recognized as the first drug registered in Russia that contains a mitochondria-targeted antioxidant known as SkQ1. The active ingredient SkQ1 is designed to target and mitigate oxidative stress within the mitochondria, which is a contributing factor in various ocular conditions .

Synthesis Analysis of Visomitin

The synthesis of Visomitin involves the incorporation of SkQ1, a compound that has been specifically engineered to act on the mitochondria within cells. While the exact synthesis process is not detailed in the provided papers, the focus is on the clinical application of the preformulated eye drops. The synthesis of SkQ1 itself would involve organic chemistry techniques to create the mitochondria-targeted antioxidant, which is then formulated into Visomitin eye drops for clinical use .

Molecular Structure Analysis of Visomitin

The molecular structure of SkQ1, the active component of Visomitin, is not explicitly described in the provided data. However, as a mitochondria-targeted antioxidant, SkQ1 is likely to have a structure that allows it to cross biological membranes and localize within the mitochondria. This structural capability is essential for its role in mitigating oxidative damage within these organelles .

Chemical Reactions Analysis of Visomitin

The chemical reactions central to Visomitin's efficacy are those involving the reduction of oxidative stress within the mitochondria. SkQ1, as an antioxidant, would participate in redox reactions, neutralizing reactive oxygen species (ROS) and thereby protecting mitochondrial and cellular integrity. This action helps to prevent and repair cellular damage, which is particularly relevant in the context of ocular health .

Physical and Chemical Properties Analysis of Visomitin

The physical and chemical properties of Visomitin eye drops would include its solubility, stability, and pH, which are optimized for ocular application. The eye drops are formulated to be well-tolerated and safe for administration into the eye, with properties that support the stability of the active ingredient, SkQ1, and facilitate its absorption into the eye tissues .

Clinical Study and Case Studies

A multicenter, randomized, double-masked, placebo-controlled clinical study demonstrated the efficacy and safety of Visomitin eye drops in patients with dry eye syndrome. The study involved 240 subjects who self-administered the eye drops three times daily for six weeks. The results showed significant improvements in the functional state of the cornea, increased tear film stability, reduced corneal damage, and a significant reduction in dry eye symptoms such as dryness, burning, grittiness, and blurred vision .

Another study focused on the preventive and therapeutic effects of Visomitin against light-induced retinal degeneration (LIRD). This study found that rats pre-treated with Visomitin exhibited less atrophic and degenerative changes in the retina following exposure to bright light. Additionally, rats with existing photodamage treated with Visomitin showed more effective repair of the retina compared to controls. These findings suggest that Visomitin has potential as a photoprotector and as a treatment for age-related macular degeneration (AMD) .

Scientific Research Applications

Dry Eye Syndrome (DES)

  • Application Summary: Visomitin has been used in the treatment of Dry Eye Syndrome (DES). It is the first registered drug with a mitochondria-targeted antioxidant (SkQ1) as the active ingredient .
  • Methods of Application: In a multicenter study, Visomitin was self-administered three times daily for 6 weeks, followed by a 6-week follow-up period . Efficacy measures included Schirmer’s test, tear break-up time, fluorescein staining, meniscus height, and visual acuity .
  • Results: The study showed that a 6-week course of topical instillation of Visomitin significantly improved the functional state of the cornea, increased tear film stability, and reduced corneal damage . Significant reduction of dry eye symptoms such as dryness, burning, grittiness, and blurred vision was also observed .

Inflammation and Wound Healing of the Ocular Surface

  • Application Summary: Visomitin (SkQ1) holds promise in the treatment of inflammation associated with ocular surface diseases such as DES and corneal wounds .
  • Methods of Application: Human conjunctival epithelial cell cultures were sensitized with pro-inflammatory cytokine tumor necrosis factor alpha (TNF-α) and interleukin 1 beta (IL-1β) followed by treatments with SkQ1 . The production of inflammatory biomarker prostaglandin E2 (PGE2) and cell viability were quantitatively evaluated . To determine the role of SkQ1 in wound healing, human corneal limbus epithelial cell cultures were streaked to create wounds .
  • Results: SkQ1 significantly suppressed PGE2 production of human conjunctival epithelial cells at concentrations < 300 nM (24 h) and 50 nM (48 h), apparently being SkQ1 dose and treatment time dependent . The wound closure rates were increased by 4% in 4 h and by 9% after 8–12 h in the presence of 50 nM SkQ1 . As little as 25 nM of SkQ1 significantly stimulated human corneal limbus epithelial single-cell proliferation .

Safety And Hazards

Visomitin is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Visomitin has reached Phase III in the U.S. for dry eye disease . It has been granted orphan drug designation by the FDA for the treatment of Leber’s Hereditary Optic Neuropathy (LHON), a rare inherited condition that can lead to blindness . Mitotech is planning to start a Phase 2 with Visomitin in LHON in 2022 . It has also shown consistent improvement in visual acuity over several years in LHON patients involved in a three-year open-label Phase 2a study conducted outside the United States .

properties

IUPAC Name

10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHFWTRUGAFNKW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Visomitin

CAS RN

934826-68-3
Record name SKQ-1 bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934826683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKQ-1 BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B14500J3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Visomitin
Reactant of Route 2
Visomitin
Reactant of Route 3
Visomitin
Reactant of Route 4
Visomitin
Reactant of Route 5
Visomitin
Reactant of Route 6
Visomitin

Citations

For This Compound
404
Citations
Y Wei, A Troger, V Spahiu, N Perekhvatova… - Ophthalmology and …, 2019 - Springer
Introduction SkQ1 (Visomitin) is a novel mitochondrial-targeted antioxidant that holds promise in the treatment of inflammation associated with ocular surface diseases such as dry eye …
Number of citations: 21 link.springer.com
VV Brzheskiy, EL Efimova, TN Vorontsova… - Advances in …, 2015 - Springer
… Based on the results of this study, Visomitin is effective and safe for use in eye patients with … of Visomitin and to evaluate the treatment and post-treatment efficacy of Visomitin compared …
Number of citations: 93 link.springer.com
GW Ousler, M Watson, JD Sheppard… - … & Visual Science, 2022 - iovs.arvojournals.org
… of Visomitin or placebo. In VISTA-2, qualified subjects (n= 610) were randomized 1: 1 to receive either high dose Visomitin … , but in VISTA-2 Visomitin demonstrated statistically significant …
Number of citations: 1 iovs.arvojournals.org
YP Novikova, OS Gancharova, OV Eichler… - Biochemistry …, 2014 - Springer
… In the first series of experiments, rats receiving Visomitin for … treated for two weeks with Visomitin or similar drops without … Therefore, we conclude that Visomitin SkQ1-containing eye …
Number of citations: 21 link.springer.com
T Nevinitsina, N Sheremet, N Andreeva… - … & Visual Science, 2022 - iovs.arvojournals.org
Purpose: This observational clinical study was designed to assess the effects of mitochondrial reactive oxygen species (mtROS) scavenger Visomitin (SkQ1 ophthalmic solution) in …
Number of citations: 1 iovs.arvojournals.org
DA Tsarev, RS Zverev, EM Kazmina… - Pharmaceutical …, 2013 - Springer
The stability of plastoquinonyldecyltriphenylphosphonium bromide (PDTP) in Visomitin eye drops was evaluated. The shelf life of these drops stored in a refrigerator and at room …
Number of citations: 6 link.springer.com
VP Erichev, IV Kozlova, VS Reshchikova… - National Journal …, 2016 - glaucomajournal.ru
Efficacy and safety of Visomitin® eye drops, in patients with age-related cataract: a randomized, double-blind, placebo-controlled clinical study | Erichev | National Journal …
Number of citations: 4 www.glaucomajournal.ru
S Li, DG Ogando, JA Bonanno - Investigative Ophthalmology & …, 2023 - iovs.arvojournals.org
… Visomitin was added and maintained for 15 hours. By incubating the cells (4x10 5 cells/0.5ml) in bicarbonate-rich ringer, lactate production from KD, treated with Visomitin … with Visomitin…
Number of citations: 0 iovs.arvojournals.org
VP Skulachev, DA Tsarev, VN Tashlitsky… - Pharmaceutical …, 2013 - elibrary.ru
Evaluating the stability of a cationic plastoquinone derivative (PDTP) in Visomitin eye drops … EVALUATING THE STABILITY OF A CATIONIC PLASTOQUINONE DERIVATIVE (PDTP) IN …
Number of citations: 0 elibrary.ru
LM Balashova, II Kolesnichenko, P Kantarzhi Ye - Klinicheskaya gerontologiya, 2017
Number of citations: 10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.